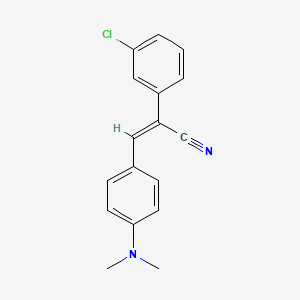
2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is an organic compound that features a chlorinated phenyl group and a dimethylamino-substituted phenyl group connected by an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile typically involves the reaction of 3-chlorobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, forming the acrylonitrile linkage between the two aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group can enhance its ability to penetrate cell membranes, while the chlorinated phenyl group may contribute to its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-3-phenylacrylonitrile: Lacks the dimethylamino group, which may reduce its biological activity.
2-(4-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile: The position of the chlorine atom is different, potentially affecting its reactivity and properties.
2-(3-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile: The bromine atom may alter its chemical reactivity compared to the chlorine-substituted compound.
Uniqueness
2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is unique due to the combination of the chlorinated phenyl group and the dimethylamino-substituted phenyl group
Properties
CAS No. |
94574-89-7 |
|---|---|
Molecular Formula |
C17H15ClN2 |
Molecular Weight |
282.8 g/mol |
IUPAC Name |
(Z)-2-(3-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H15ClN2/c1-20(2)17-8-6-13(7-9-17)10-15(12-19)14-4-3-5-16(18)11-14/h3-11H,1-2H3/b15-10+ |
InChI Key |
QMQIRPOOHNVHLU-XNTDXEJSSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC(=CC=C2)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dichloro-1-[2,2-dimethyl-5-(3-pyridinyl)-3-oxazolidinyl]ethanone](/img/structure/B12047417.png)
![N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047421.png)
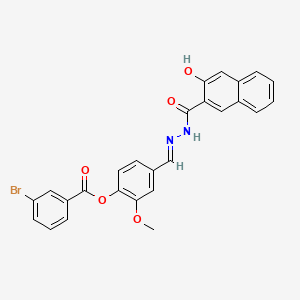


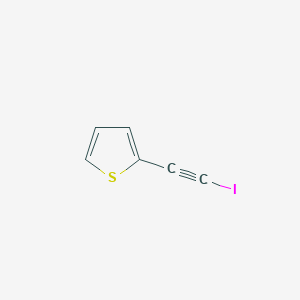
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12047438.png)
![1-(2,4-dichlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12047450.png)
![2-[3-(4,4-dichloro-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-oxopropyl]icosanoic acid](/img/structure/B12047455.png)
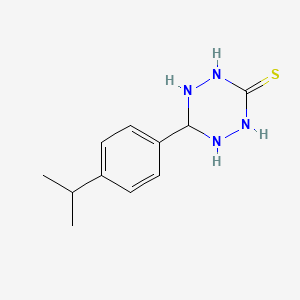
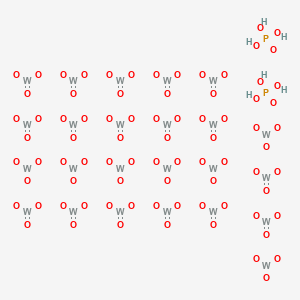
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12047474.png)
![3-hydroxy-1-oxo-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047481.png)
